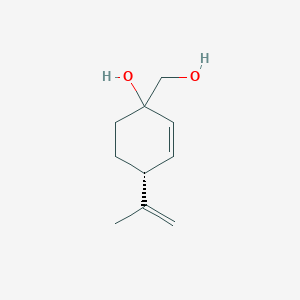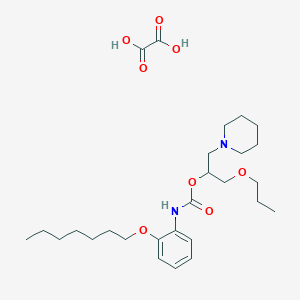
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents and has a molecular weight of 495.6 g/mol.
Wirkmechanismus
The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it is known that this compound can penetrate cell membranes and has the potential to interact with cellular components. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be due to its ability to absorb light energy and transfer it to other molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) are not well understood. However, studies have shown that this compound has the potential to penetrate cell membranes and interact with cellular components. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be useful in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several advantages and limitations for lab experiments. One advantage is its potential as a drug delivery system due to its ability to penetrate cell membranes. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be useful in cancer treatment. However, a limitation of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One direction is to further investigate its potential as a drug delivery system. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential as a photosensitizer in cancer treatment. Finally, research could be conducted to explore the potential of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) in other fields, such as materials science or nanotechnology.
Conclusion:
In conclusion, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has potential applications in various fields, including drug delivery and cancer treatment. While its mechanism of action is not fully understood, studies have shown that it has the potential to penetrate cell membranes and interact with cellular components. Further research is needed to fully understand the potential of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) and to explore its potential in other fields.
Synthesemethoden
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a multi-step process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 2-(heptyloxy)phenol with piperidine in the presence of a base to form 1-(1-piperidinylmethyl)-2-(heptyloxy)phenol. This intermediate is then reacted with 2-bromoethyl propionate in the presence of a base to form 1-(1-piperidinylmethyl)-2-propoxyethyl 2-(heptyloxy)phenyl ether. Finally, this compound is reacted with ethanedioic acid to form Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several potential applications in scientific research. This compound has been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been studied for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer to kill cancer cells.
Eigenschaften
CAS-Nummer |
143503-38-2 |
|---|---|
Produktname |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
Molekularformel |
C27H44N2O8 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C25H42N2O4.C2H2O4/c1-3-5-6-7-13-19-30-24-15-10-9-14-23(24)26-25(28)31-22(21-29-18-4-2)20-27-16-11-8-12-17-27;3-1(4)2(5)6/h9-10,14-15,22H,3-8,11-13,16-21H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
InChI-Schlüssel |
PHIDOZYIELEWGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonyme |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-heptoxypheny l)carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



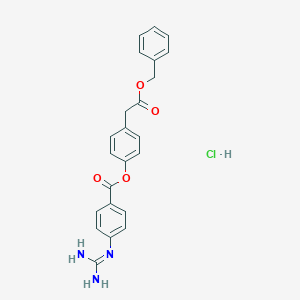
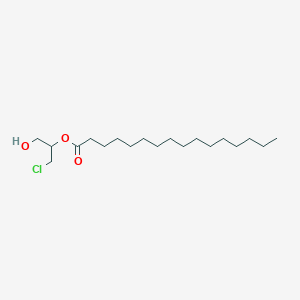
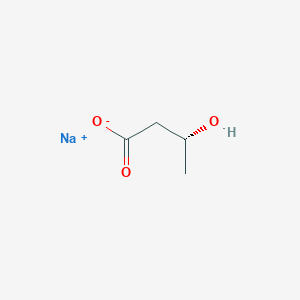
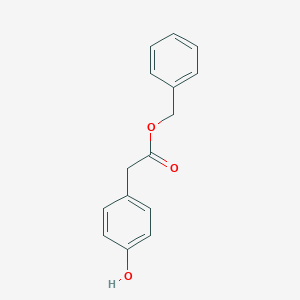
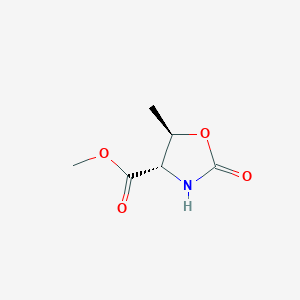
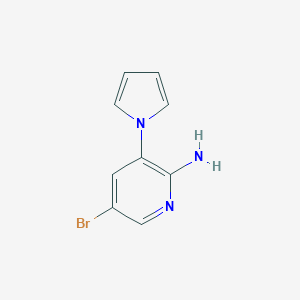
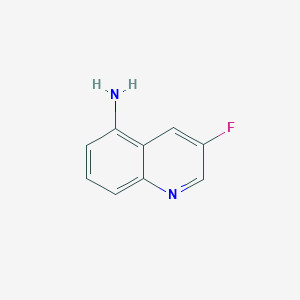
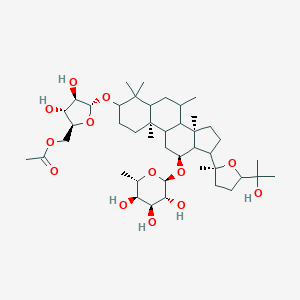
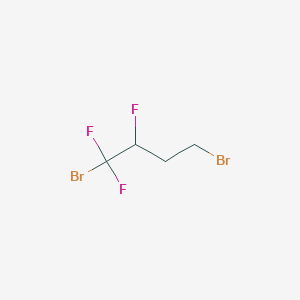
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
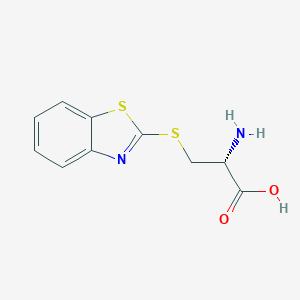
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
